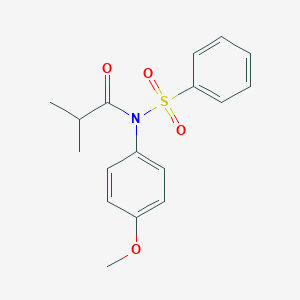
N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide, also known as IBMS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IBMS is a sulfonamide derivative that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
Wirkmechanismus
The mechanism of action of N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide is still being studied, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the replication of certain viruses, such as herpes simplex virus. In addition, N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide has been shown to bind to certain receptors in the body, such as the sigma-1 receptor, which is involved in pain perception.
Biochemical and Physiological Effects:
N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain, inhibit tumor growth, and prevent viral replication. N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide has also been shown to have herbicidal and insecticidal properties, making it a potential candidate for use in agriculture. However, further research is needed to fully understand the biochemical and physiological effects of N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide.
Vorteile Und Einschränkungen Für Laborexperimente
N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and it can be produced in high yields and purity. N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide also has a wide range of potential applications in various fields, making it a versatile compound for scientific research. However, there are also limitations to using N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide in lab experiments. Its mechanism of action is not fully understood, and its potential side effects and toxicity are still being studied. In addition, N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide may not be suitable for all types of experiments, and further research is needed to determine its optimal use.
Zukünftige Richtungen
There are several future directions for research on N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide. One area of focus is the development of new synthesis methods to produce N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide in a more efficient and sustainable manner. Another area of focus is the investigation of N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide's potential as a diagnostic tool for various diseases. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide. Finally, N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide's potential use in agriculture and environmental science should be further explored to determine its efficacy in these fields.
Synthesemethoden
N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide can be synthesized through various methods, including the reaction of N-isobutyrylbenzenesulfonamide with 4-methoxyaniline in the presence of a catalyst. Another method involves the reaction of N-(4-methoxyphenyl)benzenesulfonamide with isobutyryl chloride in the presence of a base. The synthesis of N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide has been optimized to produce high yields and purity, making it suitable for scientific research applications.
Wissenschaftliche Forschungsanwendungen
N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide has been investigated for its anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use as a diagnostic tool for various diseases. In agriculture, N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide has been explored for its herbicidal and insecticidal properties. In environmental science, N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide has been investigated for its potential use in water treatment and pollution control.
Eigenschaften
Molekularformel |
C17H19NO4S |
|---|---|
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
N-(benzenesulfonyl)-N-(4-methoxyphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C17H19NO4S/c1-13(2)17(19)18(14-9-11-15(22-3)12-10-14)23(20,21)16-7-5-4-6-8-16/h4-13H,1-3H3 |
InChI-Schlüssel |
AXUYGSKADBJXOC-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CC(C)C(=O)N(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2,8,8,10-pentamethyl-3,4,7,8-tetrahydro-2H,6H-pyrano[3,2-g]chromene](/img/structure/B283978.png)
![2-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283981.png)
![N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide](/img/structure/B283984.png)
![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283985.png)

![1,3-bis(4-methoxyphenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283988.png)
![1,3-bis(3-chlorophenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283989.png)
![8-methoxy-3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-2H-chromen-2-one](/img/structure/B283993.png)
![2,5,6,9-tetramethyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one](/img/structure/B283994.png)
![3,4,8-trimethyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one](/img/structure/B283996.png)
![8,9-dimethoxy-2,2-dimethyl-3,4-dihydro-2H,6H-pyrano[3,2-b]xanthen-6-one](/img/structure/B283997.png)
![4-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)diazenyl]-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B283998.png)
